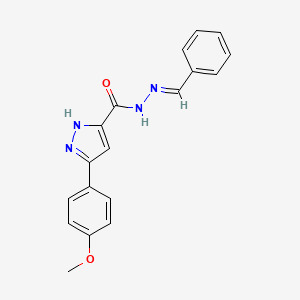
Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)-: is an organic compound with the molecular formula C12H10ClN3O. It is a derivative of benzamide, featuring an amino group at the 4-position and a chloro-substituted pyridinyl group at the N-position. This compound is of interest in various fields due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- typically involves the reaction of 4-aminobenzamide with 5-chloro-2-pyridinecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted pyridinyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted pyridinyl derivatives
Applications De Recherche Scientifique
Chemistry: Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with various enzymes and receptors, making it a candidate for drug discovery and development .
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets, such as enzymes involved in disease pathways .
Industry: In the industrial sector, Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- is used in the synthesis of advanced materials and specialty chemicals .
Mécanisme D'action
The mechanism of action of Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparaison Avec Des Composés Similaires
- 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
- 4-amino-5-chloro-N-(2-(ethylamino)ethyl)-2-methoxybenzamide
- Metoclopramide
Uniqueness: Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituted pyridinyl group differentiates it from other benzamide derivatives, potentially leading to unique interactions with molecular targets .
Propriétés
Numéro CAS |
36845-14-4 |
|---|---|
Formule moléculaire |
C12H10ClN3O |
Poids moléculaire |
247.68 g/mol |
Nom IUPAC |
4-amino-N-(5-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H10ClN3O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,14H2,(H,15,16,17) |
Clé InChI |
BSJGXTNBRNVOQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996165.png)

![N'-[(E)-(4-isopropylphenyl)methylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11996196.png)
![N-[(E)-(2-chlorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B11996206.png)


![3-methyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}butanamide](/img/structure/B11996213.png)
![9-Bromo-5-(2-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996216.png)

